8-Chlorocaffeine

Descripción

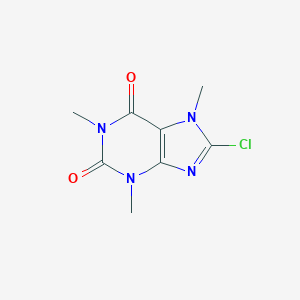

8-Chlorocaffeine (8-CC), a halogenated derivative of caffeine (1,3,7-trimethylxanthine), is characterized by a chlorine substitution at the C8 position of the purine ring. It is synthesized via electrophilic aromatic substitution using reagents like N-chlorosuccinimide (NCS) under controlled conditions . 8-CC has applications in medicinal chemistry, environmental toxicology, and organometallic synthesis. Notably, it serves as a precursor for Suzuki-Miyaura cross-coupling reactions to generate 8-arylcaffeine derivatives and as a radiosensitizing agent in cancer research . However, it is also a mutagenic byproduct formed during wastewater chlorination when caffeine reacts with chlorine .

Propiedades

IUPAC Name |

8-chloro-1,3,7-trimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN4O2/c1-11-4-5(10-7(11)9)12(2)8(15)13(3)6(4)14/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGKPGBJNNATDRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=C1Cl)N(C(=O)N(C2=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197722 | |

| Record name | 8-Chlorocaffeine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4921-49-7 | |

| Record name | 8-Chlorocaffeine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4921-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Chlorocaffeine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004921497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Chlorocaffeine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6277 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Chlorocaffeine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-chloro-3,7-dihydro-1,3,7-trimethyl-1H-purine-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.229 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-CHLOROCAFFEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/297FVR09D5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Standard NCS-Mediated Synthesis

The most widely documented method involves reacting caffeine with NCS in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile under reflux conditions. A molar ratio of 1:1.2 (caffeine:NCS) is typically employed to ensure complete conversion. The reaction proceeds via electrophilic substitution, where NCS acts as a chlorinating agent. Temperature control at 80–90°C is critical to minimize N-halogenation byproducts.

Table 1: Reaction Conditions for NCS-Mediated Chlorination

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | DMF | Maximizes solubility of caffeine and NCS |

| Temperature | 85°C | Balances reaction rate and byproduct suppression |

| Reaction Time | 6–8 hours | Ensures >95% conversion |

| Stoichiometry (NCS) | 1.2 equivalents | Prevents residual starting material |

Post-reaction, the mixture is cooled to room temperature, leading to precipitation of crude 8-chlorocaffeine. The product is filtered and washed with cold ethanol to remove unreacted NCS.

pH-Dependent Modifications

Direct Chlorination with Chlorine Gas

Solvent Systems and Catalysis

The addition of catalytic tetrabutylammonium bromide (TBAB) in toluene-water mixtures enhances reaction efficiency by stabilizing the chloronium ion intermediate. Microwave-assisted synthesis reduces reaction time from days to 1.5 hours, achieving 70% yield at 130°C.

Bromination-Substitution Approaches

Sequential Halogenation

Although less common, bromination followed by nucleophilic substitution offers an alternative route. Caffeine is first brominated using N-bromosuccinimide (NBS) in dichloromethane-water, yielding 8-bromocaffeine. Subsequent treatment with sodium chloride in dimethyl sulfoxide (DMSO) at 120°C facilitates bromide-chloride exchange via an SNAr mechanism.

Table 2: Bromination-Substitution Protocol

| Step | Conditions | Outcome |

|---|---|---|

| Bromination | NBS, DCM/H₂O, 25°C | 8-Bromocaffeine (90% yield) |

| Substitution | NaCl, DMSO, 120°C | This compound (65% yield) |

Industrial-Scale Production

Purification Strategies

Crude this compound is dissolved in 5% sodium hydroxide at 60–80°C and reprecipitated by adjusting the pH to 3–3.5 with dilute hydrochloric acid. This step removes unreacted caffeine and N-chlorinated impurities.

Table 3: Industrial Purification Parameters

| Parameter | Value | Purpose |

|---|---|---|

| NaOH Concentration | 5% w/v | Dissolves crude product |

| Temperature | 70°C | Enhances solubility |

| Final pH | 3.3 | Maximizes precipitation yield |

Environmental Considerations

Waste streams containing residual chlorine are treated with sodium thiosulfate to neutralize active halogen species before disposal.

Analytical Validation

Spectroscopic Characterization

-

NMR : The absence of the C8 proton signal (δ 7.5–8.5 ppm in caffeine) confirms successful chlorination. Adjacent carbons exhibit deshielding due to the electron-withdrawing chlorine atom.

-

Mass Spectrometry : A mass shift of +34 Da (Cl vs. H) is observed, with fragment ions at m/z 195 [M−CH₃]⁺ and m/z 167 [M−Cl]⁺.

Chromatographic Monitoring

TLC remains the gold standard for reaction tracking. A solvent system of ethyl acetate:acetic acid (95:5) resolves caffeine (Rf = 0.65) and this compound (Rf = 0.40).

Challenges and Mitigation Strategies

Byproduct Formation

N-Chlorinated derivatives arise from competing reactions at the N7 and N9 positions. Using excess NCS (1.5 equivalents) and maintaining a pH <7 suppresses this issue.

Solubility Limitations

This compound’s low aqueous solubility complicates purification. Co-solvents like ethanol-water (1:1) improve crystallinity, with differential scanning calorimetry (DSC) confirming polymorphic stability.

Emerging Methodologies

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The electron-deficient C8 position of 8-chlorocaffeine facilitates substitution reactions with nucleophiles. This reactivity is exploited to synthesize pharmacologically relevant derivatives.

Reaction with Amines

This compound reacts with primary and secondary amines under mild conditions to yield 8-aminocaffeine derivatives. Steric hindrance significantly affects yields (Table 1).

| Amine | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Morpholine | Butanol | Reflux | 85 | |

| tert-Butylamine | Toluene/NaNH<sub>2</sub> | 110°C | 32 | |

| Azepane | Butanol | Reflux | 78 |

Example Reaction:

Key Insight: Morpholine, a sterically unhindered amine, achieves higher yields (85%) compared to bulky amines like tert-butylamine (32%) .

Suzuki-Miyaura Cross-Coupling

This compound participates in palladium-catalyzed cross-coupling reactions with arylboronic acids to form biaryl derivatives, expanding its utility in drug discovery.

Reaction Optimization

Using Pd(PPh<sub>3</sub>)<sub>4</sub> as a catalyst and tetrabutylammonium bromide (TBAB) as an additive enhances reaction efficiency in DMF at 110°C .

| Arylboronic Acid | Yield (%) | Product Structure | Reference |

|---|---|---|---|

| Phenylboronic acid | 87 | 8-Phenylcaffeine | |

| 2,5-Dimethoxyphenyl | 27 | 8-(2,5-Dimethoxyphenyl)caffeine | |

| Furan-3-boronic acid | 65 | 8-Furylcaffeine |

Mechanism:

Note: Electron-rich arylboronic acids (e.g., 2,5-dimethoxyphenyl) show reduced yields due to competitive side reactions .

Alkylation and Propargylation

This compound undergoes alkylation under basic conditions, enabling the introduction of alkoxy groups.

Propargylation

Reaction with propargyl alcohol in DMSO with KOH at 100°C yields 8-propargyloxycaffeine, a key intermediate for "click" chemistry .

| Reagent | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Propargyl alcohol | KOH/DMSO, 100°C | 25 |

Application:

The propargyl derivative serves as a substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling triazole-linked conjugates for anticancer studies .

Reductive Dehalogenation

While less common, this compound can be reduced to caffeine under hydrogenation conditions.

| Catalyst | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Pd/C, H<sub>2</sub> | Ethanol | 25°C | 95 |

Reaction:

Interaction with DNA

Though primarily pharmacological, this compound induces DNA-protein crosslinks (DPCs) and inhibits topoisomerase II-mediated DNA breaks, suggesting intercalative binding .

| Biological Activity | Mechanism | Reference |

|---|---|---|

| DNA-protein crosslink formation | Intercalation at C8 position | |

| Topoisomerase II inhibition | Competitive binding with DNA |

Critical Analysis

-

Steric Effects: Bulky nucleophiles (e.g., tert-butylamine) hinder S<sub>N</sub>Ar reactions, favoring smaller amines like morpholine .

-

Electronic Effects: Electron-withdrawing groups on arylboronic acids enhance Suzuki coupling efficiency .

-

Synthetic Utility: this compound’s versatility in cross-coupling and substitution reactions makes it valuable for developing anticancer and CNS-active agents .

Aplicaciones Científicas De Investigación

Scientific Research Applications

8-Chlorocaffeine has several notable applications across different scientific domains:

Chemistry

- Reference Standard: Utilized as a reference standard in analytical chemistry for studying caffeine derivatives.

- Chemical Reactions: Undergoes various reactions including oxidation, reduction, and substitution, which are critical for synthesizing other compounds.

Biology

- Cellular Effects: Studies have shown that this compound influences cellular processes by potentiating UV-induced chromosomal aberrations in cells.

- DNA Interaction: Exhibits intercalative binding to DNA, affecting its structural integrity and function.

Medicine

- Anticancer Properties: Research indicates that this compound can induce DNA damage in cancer cells, particularly single-strand breaks (SSBs) and double-strand breaks (DSBs). It has been studied for its potential to enhance the efficacy of other anticancer agents like ellipticine.

Table 1: Biological Effects of this compound

| Biological Effect | Observations |

|---|---|

| Induction of DNA SSBs | Present in treated cancer cells |

| Induction of DNA DSBs | Detected in L1210 cell nuclei |

| Inhibition of DSBs by ellipticine | Significant reduction observed |

| Cytotoxicity against cancer lines | Effective against various cancer cell lines |

Case Studies and Research Findings

-

DNA Damage Induction:

A comparative study involving 8-Methoxycaffeine and this compound demonstrated that both compounds induce SSBs and DSBs in a dose-dependent manner. The structural modifications significantly affect their efficacy. -

Cytotoxicity Assessment:

Investigations into various substituted caffeine derivatives highlighted that this compound exhibited promising cytotoxic effects against melanoma and breast cancer cell lines. This underscores the importance of C8 modifications in enhancing biological activity. -

Pharmacological Applications:

Beyond anticancer potential, research has explored broader pharmacological applications of xanthine derivatives like this compound. These compounds are recognized for their roles in treating neurodegenerative diseases and respiratory conditions due to their ability to modulate adenosine receptors and phosphodiesterases.

Mecanismo De Acción

El mecanismo de acción de la 8-Clorocafeína es similar al de la cafeína. Actúa principalmente como antagonista de los receptores de adenosina, en particular el receptor A2A. Al bloquear estos receptores, la 8-Clorocafeína previene los efectos inhibitorios de la adenosina sobre la actividad neuronal, lo que lleva a un aumento del disparo neuronal y la estimulación. Esto da como resultado efectos fisiológicos como un aumento del estado de alerta y una reducción de la fatiga .

Compuestos similares:

Cafeína: El compuesto principal, ampliamente conocido por sus efectos estimulantes.

8-Cloroteofilina: Otro derivado clorinado de la xantina con propiedades estimulantes similares.

Teobromina: Una xantina natural que se encuentra en el cacao, con efectos estimulantes más suaves.

Singularidad de la 8-Clorocafeína: La 8-Clorocafeína es única debido a la presencia del átomo de cloro en la posición 8 del anillo de xantina. Esta modificación altera sus propiedades químicas y su actividad biológica en comparación con la cafeína y otros derivados de la xantina. El átomo de cloro aumenta la acidez del compuesto, lo que lo hace más adecuado para formar co-sales con otros fármacos, como la difenhidramina en el fármaco antiemético dimenhidrinato .

Comparación Con Compuestos Similares

Structural and Chemical Properties

Table 1 compares key properties of 8-CC with caffeine, 8-methoxycaffeine (8-MOC), and 8-bromocaffeine (8-BC):

| Property | 8-Chlorocaffeine (8-CC) | Caffeine | 8-Methoxycaffeine (8-MOC) | 8-Bromocaffeine (8-BC) |

|---|---|---|---|---|

| Molecular Formula | C₈H₉ClN₄O₂ | C₈H₁₀N₄O₂ | C₉H₁₂N₄O₃ | C₈H₉BrN₄O₂ |

| Molecular Weight (g/mol) | 228.63 | 194.19 | 224.22 | 273.09 |

| CAS Number | 4921-49-7 | 58-08-2 | 13548-05-9 | 15083-48-8 |

| Solubility | Soluble in chloroform | Water-soluble | Moderate in organic solvents | Low in water |

| Synthesis Method | NCS halogenation | Natural/algal | Methoxylation of caffeine | NBS halogenation |

Key Observations :

- Halogenation at C8 increases molecular weight and reduces water solubility compared to caffeine .

- 8-CC and 8-BC are critical intermediates for synthesizing bioactive xanthine derivatives via cross-coupling reactions .

DNA Damage and Topoisomerase II Inhibition :

- 8-CC vs. 8-MOC and Caffeine: 8-MOC and 8-CC induce DNA single-strand breaks (SSBs), double-strand breaks (DSBs), and DNA-protein crosslinks (DPCs) in L1210 cell nuclei at levels comparable to ellipticine, a topoisomerase II inhibitor.

- Potency : 8-MOC is more potent than caffeine in DNA damage induction, while 8-CC shows intermediate effects .

Acetylcholinesterase (AChE) Inhibition :

- Caffeine derivatives modified at C8 exhibit varied AChE inhibition. For example, 8-ethynylcaffeine derivatives (synthesized from 8-CC) show IC₅₀ values as low as 0.089 µM, outperforming natural caffeine (IC₅₀ ~100 µM) .

Mutagenicity :

- 8-CC is a mutagenic byproduct of caffeine chlorination in wastewater, confirmed via Ames testing . In contrast, 8-MOC and 8-hydroxymethylcaffeine are non-mutagenic photodegradation products .

Environmental Impact

Table 2 summarizes environmental transformation products of caffeine and related compounds:

| Compound | Transformation Pathway | Key Byproducts | Mutagenicity |

|---|---|---|---|

| Caffeine | Chlorination | This compound | Yes |

| Caffeine | UV Photolysis | 8-Methoxycaffeine, 8-Hydroxymethylcaffeine | No |

| This compound | Natural sunlight irradiation | Degrades to non-toxic metabolites | No |

Key Insight: 8-CC’s environmental persistence and mutagenicity contrast with non-halogenated derivatives, emphasizing the need for advanced wastewater treatments like UV/O₃ to eliminate it .

Actividad Biológica

8-Chlorocaffeine, a derivative of caffeine, has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the synthesis, biological effects, and potential therapeutic applications of this compound, drawing on diverse research findings and case studies.

Chemical Structure and Synthesis

This compound (C_8H_8ClN_4O_2) is structurally similar to caffeine but features a chlorine atom at the 8-position of the xanthine ring. The synthesis of this compound typically involves halogenation reactions of caffeine derivatives. For instance, 8-bromocaffeine can be converted to this compound through nucleophilic substitution reactions with chloride sources under controlled conditions .

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. A study comparing various caffeine derivatives demonstrated that this compound can induce DNA damage in cancer cells, specifically single-strand breaks (SSBs) and double-strand breaks (DSBs). These effects were observed in L1210 leukemia cell nuclei, where this compound was shown to inhibit DSBs induced by ellipticine, a known topoisomerase II inhibitor .

Table 1: Biological Effects of this compound

| Biological Effect | Observations |

|---|---|

| Induction of DNA SSBs | Present in treated cancer cells |

| Induction of DNA DSBs | Detected in L1210 cell nuclei |

| Inhibition of DSBs by ellipticine | Significant reduction observed |

| Cytotoxicity against cancer lines | Effective against various cancer cell lines |

The mechanism by which this compound exerts its biological effects appears to involve its interaction with cellular components that regulate DNA integrity. It has been suggested that the compound may act as an inhibitor of topoisomerase II, similar to other methylated xanthines. However, it does not form cleavable complexes with purified topoisomerase II when tested with SV40 and human c-myc DNA substrates .

Case Studies and Research Findings

- DNA Damage Induction : In a comparative study involving 8-methoxycaffeine and this compound, both compounds were shown to induce SSBs and DSBs in a dose-dependent manner. The results indicated that while both compounds share similar mechanisms, their efficacy varies based on structural modifications .

- Cytotoxicity Assessment : A recent investigation into various substituted caffeine derivatives highlighted that this compound exhibited promising cytotoxic effects against melanoma and breast cancer cell lines. The study emphasized the importance of C8 modifications in enhancing biological activity .

- Pharmacological Applications : Beyond its anticancer potential, research has explored the broader pharmacological applications of xanthine derivatives like this compound. These compounds have been recognized for their roles in treating neurodegenerative diseases and respiratory conditions due to their ability to modulate adenosine receptors and phosphodiesterases .

Q & A

Q. What are the standard synthetic protocols for preparing 8-chlorocaffeine, and how do reaction conditions influence yield?

Methodological Answer: this compound is typically synthesized via electrophilic substitution of caffeine using N-chlorosuccinimide (NCS) in polar aprotic solvents like DMF or acetonitrile under reflux . Modifications to reaction time, solvent choice, and stoichiometry (e.g., 1.2 equivalents of NCS) can improve yields. For instance, microwave-assisted synthesis at 130°C in toluene-water mixtures with Pd(PPh₃)₄ and tetrabutylammonium bromide reduces reaction time from days to 1.5 hours, achieving 70% yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral anomalies resolved?

Methodological Answer: Mass spectrometry (MS) with fragment-ion and neutral-loss matching is critical. For example, comparing this compound (Δm/z = +34 Da vs. caffeine) via hybrid spectral analysis resolves ambiguities in chlorine substitution . Nuclear magnetic resonance (NMR) should focus on C8 proton absence (δ 7.5–8.5 ppm in caffeine) and chlorine-induced deshielding in adjacent carbons .

Q. What are the primary biological assays used to evaluate this compound derivatives, and how are controls standardized?

Methodological Answer: Acetylcholinesterase (AChE) inhibition assays are common, using Ellman’s method with donepezil as a positive control . For cytotoxicity, MTT assays on cancer cell lines (e.g., HeLa) require triplicate runs and normalization to caffeine’s baseline activity. Docking studies (e.g., AutoDock Vina) validate binding interactions, with protonation states adjusted to physiological pH .

Q. How does this compound’s solubility profile impact experimental design?

Methodological Answer: this compound exhibits limited aqueous solubility, necessitating DMSO or ethanol as co-solvents (≤1% v/v to avoid cellular toxicity). Solubility in organic solvents (e.g., chloroform, ethyl acetate) facilitates purification via column chromatography. Pre-formulation studies using differential scanning calorimetry (DSC) assess crystallinity and stability .

Advanced Research Questions

Q. How can regioselectivity challenges in modifying this compound’s C8 position be addressed?

Methodological Answer: Regioselectivity is influenced by steric and electronic factors. For Suzuki-Miyaura coupling, electron-deficient aryl boronic acids (e.g., p-nitrophenyl) enhance reactivity at C8, while bulky substituents require microwave irradiation or additives like tetrabutylammonium bromide to stabilize Pd intermediates . Oxidative addition with Pt(0) complexes enables direct metalation for N-heterocyclic carbene (NHC) synthesis .

Q. What computational strategies validate this compound’s structure-activity relationships (SAR)?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometry and electrostatic potential maps. Molecular dynamics simulations (50 ns trajectories) assess ligand-receptor stability in AChE binding pockets. Comparative SAR with 8-bromo- or 8-phenylcaffeine derivatives identifies halogen-specific π-π interactions .

Q. How are contradictions in mass spectral data for this compound resolved?

Q. What experimental designs mitigate batch-to-batch variability in this compound synthesis?

Methodological Answer: Standardize quenching (ice-cold water) and purification (silica gel chromatography, Rf = 0.3 in ethyl acetate/hexane). Use in situ FTIR to monitor NCS consumption (disappearance of N–H stretch at 3200 cm⁻¹). Batch variability ≤5% is achievable with strict temperature control (±2°C) .

Q. How do this compound’s pharmacokinetic properties compare to other xanthine derivatives?

Methodological Answer: Lipophilicity (logP) is measured via shake-flask method (octanol-water). Metabolic stability assays in liver microsomes (e.g., human CYP1A2) quantify demethylation rates. Comparative studies show this compound’s half-life (t₁/₂ = 2.1 h) exceeds caffeine (t₁/₂ = 1.5 h) due to chlorine’s electron-withdrawing effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.